molecular formula C18H14FNO3 B2672289 N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 862389-96-6

N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2672289
CAS No.: 862389-96-6
M. Wt: 311.312
InChI Key: PKGRHZMXWCXECV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14FNO3 and its molecular weight is 311.312. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Development for Metal Ions and Bio-imaging

A study developed a phenoxazine-based fluorescent chemosensor that includes a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This chemosensor demonstrated significant sensitivity and specificity, with potential applications in environmental monitoring and bio-imaging. Notably, it was successfully used for detecting Cd2+ in live cells and zebrafish larvae, showcasing its utility in biological contexts (Ravichandiran et al., 2020).

Antiprotozoal and Antimicrobial Agents

Another study synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives, focusing on their antibacterial activities against drug-resistant bacteria. One specific compound demonstrated effective antibacterial properties, especially against NDM-positive bacteria, highlighting the potential of furan-2-carboxamide derivatives as a basis for developing new antimicrobial drugs (Siddiqa et al., 2022).

Influenza A Virus Inhibitors

Research into novel antiviral compounds led to the synthesis of furan-carboxamide derivatives as potent inhibitors of the H5N1 influenza A virus. These compounds, particularly 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed promising antiviral activity, indicating the potential of furan-carboxamide structures in developing new influenza treatments (Yongshi et al., 2017).

Novel Antiprotozoal Agents

In the realm of antiprotozoal research, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, including furan-2-yl derivatives. These compounds exhibited strong DNA binding affinities and significant in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense, offering a new avenue for treating protozoal diseases (Ismail et al., 2004).

Dye-Sensitized Solar Cells

A study on phenothiazine derivatives for dye-sensitized solar cells demonstrated the impact of different conjugated linkers, including furan, on device performance. A derivative featuring a furan linker achieved a notable improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of furan derivatives in enhancing photovoltaic device performance (Kim et al., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-13-6-8-14(9-7-13)20-18(21)17-11-10-16(23-17)12-22-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRHZMXWCXECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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